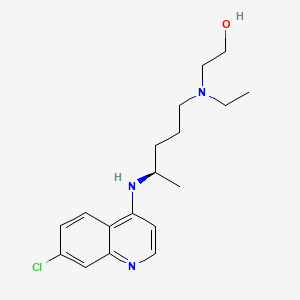

(R)-Hydroxychloroquine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[[(4R)-4-[(7-chloroquinolin-4-yl)amino]pentyl]-ethylamino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26ClN3O/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXSMGPRMXLTPCZ-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CCC[C@@H](C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70160180 | |

| Record name | Hydroxychloroquine, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70160180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137433-23-9 | |

| Record name | (R)-Hydroxychloroquine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137433-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxychloroquine, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137433239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxychloroquine, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70160180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYCHLOROQUINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70MN4ZH123 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(R)-Hydroxychloroquine: A Comprehensive Technical Guide to its Discovery, Synthesis, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydroxychloroquine (HCQ), a cornerstone in the treatment of malaria and various autoimmune diseases, is a chiral molecule administered clinically as a racemate. This technical guide provides an in-depth exploration of the history, synthesis, and mechanisms of action of hydroxychloroquine, with a particular focus on the (R)-enantiomer. The differential pharmacological and toxicological profiles of the (R) and (S) enantiomers underscore the importance of stereoselective synthesis and analysis. This document details the historical development from its origins as a derivative of chloroquine to modern stereoselective synthetic methods. Furthermore, it elucidates the key signaling pathways through which hydroxychloroquine exerts its therapeutic effects, primarily through the modulation of lysosomal pH and inhibition of Toll-like receptor signaling. Detailed experimental protocols for pivotal synthetic procedures are provided, and quantitative data are summarized for comparative analysis.

Discovery and Historical Development

The journey of hydroxychloroquine begins with the quest for synthetic alternatives to quinine for malaria treatment. Following the synthesis of chloroquine in 1934 by Hans Andersag at Bayer laboratories, researchers sought to develop analogues with improved efficacy and reduced toxicity.[1] This led to the synthesis of hydroxychloroquine, a hydroxylated derivative of chloroquine, which was first disclosed in a patent filed by Sterling Drug in 1949.[1][2] Hydroxychloroquine was approved for medical use in the United States in 1955.[1]

Initially developed as an antimalarial agent, the therapeutic applications of hydroxychloroquine expanded in the early 1950s when its beneficial effects in treating rheumatoid arthritis and lupus erythematosus were observed.[3][4] It is now considered a first-line treatment for systemic lupus erythematosus.[1]

The clinical use of racemic hydroxychloroquine revealed enantioselective pharmacokinetics, with studies showing higher blood concentrations of (R)-hydroxychloroquine compared to (S)-hydroxychloroquine after administration of the racemate.[5] This observation, coupled with findings that the enantiomers possess different activities and toxicities, spurred the development of methods for their separation and stereoselective synthesis.[5][6]

Synthesis of this compound

The synthesis of enantiomerically pure this compound has been approached through two primary strategies: the resolution of racemic mixtures and asymmetric synthesis.

Racemic Synthesis of Hydroxychloroquine

The foundational synthesis of racemic hydroxychloroquine involves the condensation of 4,7-dichloroquinoline with N-(ethyl)-N-(2-hydroxyethyl)-1,4-pentanediamine. This method, outlined in the original 1949 patent by Sterling Drug, remains a common industrial approach.[1][7]

Experimental Protocol: Racemic Hydroxychloroquine Synthesis [8][9]

This protocol describes a common method for the synthesis of racemic hydroxychloroquine.

-

Reaction Setup: A mixture of 4,7-dichloroquinoline and N'-(ethyl)-N'-(β-hydroxyethyl)-1,4-pentanediamine in a molar ratio of 1:1.1 is placed into a high-pressure reactor.

-

Reaction Conditions: The internal pressure of the reactor is adjusted to a range of 5 to 20 bars using nitrogen. The reactor is then heated to a temperature of 100 to 120°C and stirred for 4 to 6 hours.

-

Work-up and Isolation: After cooling, the reaction mixture is treated with an aqueous solution of sodium hydroxide and extracted with a suitable organic solvent (e.g., dichloromethane). The organic layers are combined, dried, and the solvent is evaporated to yield crude hydroxychloroquine.

-

Salt Formation: The crude hydroxychloroquine is dissolved in an appropriate solvent and treated with sulfuric acid to precipitate hydroxychloroquine sulfate, which can be further purified by recrystallization.

Stereoselective Synthesis of this compound via Chiral Resolution

The most common method for obtaining enantiomerically pure this compound is through the chiral resolution of a racemic intermediate, typically 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol, using a chiral resolving agent such as mandelic acid.[5][10]

Experimental Protocol: Chiral Resolution and Synthesis of this compound Sulfate [10]

This protocol details the synthesis of this compound sulfate starting from racemic 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol.

-

Formation of Diastereomeric Salt: A solution of racemic 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol (e.g., 8.0 g, 45.9 mmol) in 2-propanol (100 mL) is added to a solution of R-(-)-mandelic acid (e.g., 3.5 g, 23.0 mmol) in 2-propanol (20 mL). The mixture is stirred overnight at room temperature.

-

Isolation of (R)-amine Mandelate: The resulting precipitate is collected by filtration. The white crystals are recrystallized twice from 2-propanol to afford (R)-2-((4-aminopentyl)(ethyl)amino)ethan-1-ol (R)-mandelate.

-

Liberation of the Chiral Amine: The mandelate salt is treated with an aqueous solution of sodium hydroxide to remove the mandelic acid, followed by extraction with an organic solvent to isolate the free chiral amine, (R)-2-((4-aminopentyl)(ethyl)amino)ethan-1-ol.

-

Condensation with 4,7-dichloroquinoline: The purified (R)-amine is then reacted with 4,7-dichloroquinoline to yield this compound.

-

Formation of the Sulfate Salt: Finally, the this compound is treated with sulfuric acid to furnish this compound sulfate.

Quantitative Data for Synthesis

| Step | Reactants | Reagents/Solvents | Conditions | Product | Yield | Enantiomeric Excess | Reference |

| Chiral Resolution | racemic 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol | R-(-)-mandelic acid, 2-propanol | Stirred overnight at room temperature | (R)-2-((4-aminopentyl)(ethyl)amino)ethan-1-ol (R)-mandelate | 52% | >99% | [10] |

| Condensation | (R)-2-((4-aminopentyl)(ethyl)amino)ethan-1-ol, 4,7-dichloroquinoline | - | - | This compound | Good | >99% | [10] |

Mechanisms of Action

Hydroxychloroquine exerts its therapeutic effects through multiple mechanisms, primarily centered on its ability to accumulate in acidic intracellular compartments and modulate immune responses.

Lysosomal pH Regulation and Autophagy Inhibition

As a weak base, hydroxychloroquine readily crosses cell membranes and accumulates in acidic organelles, particularly lysosomes.[1][11] This accumulation leads to an increase in the lysosomal pH.[1][11] The elevation of lysosomal pH has several downstream consequences:

-

Inhibition of Lysosomal Enzymes: Many lysosomal enzymes, which are crucial for protein degradation and antigen processing, are optimally active at acidic pH. By raising the pH, hydroxychloroquine inhibits their activity.[12]

-

Inhibition of Autophagy: The fusion of autophagosomes with lysosomes is a critical step in autophagy, a cellular process for degrading and recycling cellular components. Hydroxychloroquine inhibits this fusion, thereby blocking autophagic flux.[5][11]

-

Impaired Antigen Presentation: The processing of antigens for presentation by major histocompatibility complex (MHC) class II molecules occurs in lysosomes. By disrupting lysosomal function, hydroxychloroquine impairs the presentation of autoantigens to T-cells, a key step in the activation of the adaptive immune system in autoimmune diseases.[5][12]

Caption: Hydroxychloroquine's mechanism of action via lysosomal pH modulation.

Inhibition of Toll-Like Receptor (TLR) Signaling

Toll-like receptors are key components of the innate immune system that recognize pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), such as nucleic acids.[1][4] Hydroxychloroquine inhibits the signaling of endosomal TLRs, particularly TLR7 and TLR9, which recognize single-stranded RNA and unmethylated CpG DNA, respectively.[1][13]

The inhibitory mechanism is twofold:

-

Increased Endosomal pH: The activation of TLR7 and TLR9 requires proteolytic cleavage within the endosome, a process that is pH-dependent. By increasing the endosomal pH, hydroxychloroquine prevents this activation step.[13]

-

Direct Binding to Nucleic Acids: Hydroxychloroquine can directly bind to nucleic acids, preventing their interaction with the TLRs.[13]

Inhibition of TLR7 and TLR9 signaling leads to a reduction in the production of pro-inflammatory cytokines, such as type I interferons (IFN-α/β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), which are key mediators of inflammation in autoimmune diseases.[1][14]

Caption: Inhibition of Toll-Like Receptor 9 (TLR9) signaling by hydroxychloroquine.

Conclusion

This compound represents a significant refinement in the therapeutic application of quinoline-based drugs. The elucidation of its stereoselective synthesis and distinct pharmacological profile has paved the way for more targeted and potentially safer therapeutic strategies. The mechanisms of action, primarily through the disruption of lysosomal function and inhibition of key innate immune signaling pathways, provide a solid rationale for its efficacy in a range of autoimmune disorders. This technical guide serves as a comprehensive resource for researchers and professionals in drug development, offering a detailed overview of the discovery, synthesis, and molecular basis of this compound's therapeutic utility. Further research into the nuanced differences between the enantiomers will continue to inform the development of next-generation immunomodulatory agents.

References

- 1. droracle.ai [droracle.ai]

- 2. US2546658A - 7-chloro-4-[5-(n-ethyl-n-2-hydroxyethylamino)-2-pentyl] aminoquinoline, its acid addition salts, and method of preparation - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. The mechanisms of hydroxychloroquine in rheumatoid arthritis treatment: Inhibition of dendritic cell functions via Toll like receptor 9 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CN111635358A - Preparation method of hydroxychloroquine - Google Patents [patents.google.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. WO2010027150A2 - New preparation of hydroxychloroquine - Google Patents [patents.google.com]

- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 10. Synthesis and evaluation of enantiomers of hydroxychloroquine against SARS-CoV-2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Overcoming Chemoresistance: Altering pH of Cellular Compartments by Chloroquine and Hydroxychloroquine [frontiersin.org]

- 12. go.drugbank.com [go.drugbank.com]

- 13. researchgate.net [researchgate.net]

- 14. Hydroxychloroquine Effects on TLR Signalling: Underexposed but Unneglectable in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Basic Chemical Properties of (R)-Hydroxychloroquine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the fundamental chemical properties of (R)-Hydroxychloroquine, the R-enantiomer of the synthetic 4-aminoquinoline drug, hydroxychloroquine. While the racemic mixture is widely used for its antimalarial and immunomodulatory effects, understanding the properties of individual enantiomers is critical for advanced drug development, mechanistic studies, and chiral pharmacology. This document summarizes key quantitative data, outlines detailed experimental methodologies for their determination, and visualizes a critical signaling pathway associated with its mechanism of action.

Core Chemical Properties of this compound

The fundamental physicochemical properties of this compound are essential for its formulation, delivery, and interaction with biological systems. The data presented below has been compiled from various scientific sources.

| Property | Value | Source(s) |

| IUPAC Name | 2-[[(4R)-4-[(7-chloroquinolin-4-yl)amino]pentyl]-ethylamino]ethanol | [1] |

| Molecular Formula | C₁₈H₂₆ClN₃O | [1][2] |

| Molecular Weight | 335.87 g/mol | [2][3][4][5] |

| Melting Point | 89-91 °C (for racemic mixture) | [4][6] |

| Specific Optical Rotation | -107.8° | [2][7] |

| Water Solubility | Data varies significantly based on the form (base vs. salt). The sulfate salt is freely soluble in water (~200 mg/mL). | [4] |

| pKa (Strongest Basic) | 9.7 (for racemic mixture) | |

| CAS Number | 137433-23-9 | [1][2] |

Experimental Protocols for Property Determination

The accurate determination of chemical properties requires standardized and robust experimental protocols. The following sections detail the methodologies for measuring key parameters of this compound.

Determination of Aqueous Solubility (Shake-Flask Method)

The "shake-flask" method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., purified water or a buffer of a specific pH) at a constant temperature until equilibrium is achieved. At equilibrium, the concentration of the dissolved solute in the supernatant is measured, which represents the solubility.

Detailed Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials containing aqueous buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate physiological conditions. The amount should be sufficient to ensure a solid phase remains after equilibrium is reached.

-

Equilibration: Seal the vials and place them in a mechanical agitator or orbital shaker set to a constant temperature, typically 37 ± 1 °C, to mimic physiological conditions. Agitate the samples for a predetermined time (e.g., 24 to 72 hours) to ensure equilibrium is reached. The time required can be determined in a preliminary experiment by measuring the concentration at sequential time points until it reaches a plateau.

-

Phase Separation: After agitation, allow the samples to rest to let the undissolved solid settle. Separate the saturated supernatant from the solid drug using centrifugation and/or filtration through a suitable membrane filter (e.g., 0.45 µm) that does not adsorb the compound.

-

Quantification: Accurately dilute an aliquot of the clear filtrate with a suitable solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Replication: The experiment should be performed in at least triplicate for each pH condition to ensure the reliability of the results.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is the most common and accurate method for determining the acid-dissociation constant (pKa) of ionizable drugs.

Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored continuously with a calibrated pH electrode as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.

Detailed Methodology:

-

System Calibration: Calibrate the potentiometer and pH electrode using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent. Since the free base may have low water solubility, a co-solvent system (e.g., methanol-water mixture) can be used to ensure complete dissolution. The solution should be made acidic (e.g., to pH 1.8-2.0) with a standardized acid like 0.1 M HCl.

-

Titration: Place the solution in a thermostated vessel on a magnetic stirrer. Immerse the calibrated pH electrode into the solution. Titrate the solution with a standardized base (e.g., 0.1 M NaOH) added in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of titrant, ensuring the reading is stable (e.g., drift of less than 0.01 pH units per minute). Continue the titration until the pH reaches approximately 12.

-

Data Analysis: Plot the measured pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Alternatively, calculate the first derivative of the curve (ΔpH/ΔV) to more accurately identify the equivalence points. The pKa is the pH where the buffering capacity is maximal. Perform at least three replicate titrations to ensure reproducibility.

Determination of Specific Optical Rotation (Polarimetry)

Polarimetry is the technique used to measure the angle of rotation of plane-polarized light caused by an optically active, chiral molecule in solution.

Principle: Chiral molecules, like this compound, rotate the plane of linearly polarized light. The magnitude and direction of this rotation are characteristic of the molecule. The specific rotation [α] is a standardized value calculated from the observed rotation, accounting for concentration and path length.

Detailed Methodology:

-

Instrument Setup: Turn on the polarimeter's light source (typically a sodium D-line at 589 nm) and allow it to stabilize.

-

Blank Measurement: Fill a polarimeter cell of a known path length (e.g., 1 decimeter) with the pure solvent that will be used to dissolve the sample. Place the cell in the polarimeter and zero the instrument. This corrects for any rotation caused by the solvent or the cell itself.

-

Sample Preparation: Prepare a solution of this compound of a known concentration (c, in g/mL) using the same solvent as the blank. Ensure the sample is fully dissolved and the solution is free of bubbles.

-

Sample Measurement: Rinse and fill the polarimeter cell with the sample solution. Place the cell in the instrument and measure the observed angle of rotation (α). A negative value indicates levorotatory rotation (to the left), which is expected for the (R)-enantiomer.[2][7]

-

Calculation of Specific Rotation: Calculate the specific rotation [α] using Biot's law: [α] = α / (l × c) Where:

-

[α] is the specific rotation in degrees.

-

α is the observed rotation in degrees.

-

l is the path length of the cell in decimeters (dm).

-

c is the concentration of the solution in g/mL. The measurement conditions, including temperature (T) and wavelength (λ), should always be reported alongside the specific rotation value (e.g., [α]²⁰_D).

-

Visualization of a Key Signaling Pathway

Hydroxychloroquine exerts its immunomodulatory effects in part by interfering with Toll-like receptor (TLR) signaling. It accumulates in acidic intracellular compartments like endosomes and raises the pH. This change in pH inhibits the function of endosomal TLRs, such as TLR7 and TLR9, which are crucial for recognizing nucleic acid-based autoantigens and pathogens, thereby reducing the downstream production of inflammatory cytokines.[7]

Caption: Inhibition of TLR7/9 signaling by this compound in the endosome.

References

- 1. biorxiv.org [biorxiv.org]

- 2. biorxiv.org [biorxiv.org]

- 3. biorxiv.org [biorxiv.org]

- 4. Free radical induced degradation and computational studies of hydroxychloroquine in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chiral switches of chloroquine and hydroxychloroquine: potential drugs to treat COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. google.com [google.com]

(R)-Hydroxychloroquine: An In-Vitro Mechanistic Whitepaper

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydroxychloroquine (HCQ), a cornerstone in the treatment of malaria and autoimmune diseases, is clinically administered as a racemic mixture of its (R) and (S) enantiomers. Emerging in-vitro research has focused on elucidating the distinct biological activities of these stereoisomers to optimize therapeutic efficacy and minimize toxicity. This technical guide provides an in-depth analysis of the in-vitro mechanisms of action attributed to the (R)-enantiomer of hydroxychloroquine, with a focus on its antiviral, immunomodulatory, and autophagy-inhibiting properties. Significant conflicting data exists in the literature regarding its antiviral potency compared to its S-counterpart, underscoring the complexity of its pharmacology. This document synthesizes available quantitative data, details key experimental protocols, and provides visual diagrams of core cellular pathways to serve as a comprehensive resource for the scientific community.

Core Mechanisms of Action in Vitro

The in-vitro effects of (R)-Hydroxychloroquine, much like its racemic parent, are pleiotropic, primarily stemming from its nature as a weak base that accumulates in acidic intracellular compartments like lysosomes and endosomes. This accumulation disrupts pH-dependent cellular processes, leading to downstream effects on viral entry, immune signaling, and cellular homeostasis.

Antiviral Activity

The antiviral properties of HCQ enantiomers have been a subject of intense investigation, particularly against SARS-CoV-2. However, in-vitro studies have yielded conflicting results regarding the superior efficacy of the (R)-enantiomer.

-

One prominent study found that (R)-HCQ exhibited more potent antiviral activity against SARS-CoV-2 in Vero E6 cells compared to both the (S)-enantiomer and the racemic mixture[1][2].

-

Conversely, other comprehensive in-vitro studies reported that (S)-HCQ was significantly more active against SARS-CoV-2 than (R)-HCQ[3][4].

This discrepancy highlights the need for further research to understand the precise molecular interactions and experimental conditions that favor the activity of one enantiomer over the other. The proposed antiviral mechanisms, applicable to both enantiomers, include the inhibition of endosomal acidification, which is critical for the entry of many viruses, and potential interference with viral receptor glycosylation[5][6].

Immunomodulation

A key therapeutic action of HCQ is its ability to modulate the immune system. This is largely achieved by interfering with Toll-like receptor (TLR) signaling within endosomes[6][7].

-

Inhibition of Endosomal TLRs: By increasing the pH of endosomes, (R)-HCQ is presumed to inhibit the activation of nucleic acid-sensing TLRs, such as TLR7 and TLR9[5][8][9]. This prevents the proteolytic cleavage and conformational changes required for TLRs to bind their respective ligands (viral ssRNA for TLR7, DNA for TLR9)[8][10].

-

Cytokine Suppression: The blockade of TLR signaling leads to a downstream reduction in the production of type I interferons (IFN-α) and other pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α)[11][12][13].

-

T-Cell Signaling: HCQ has been shown to inhibit T-cell activation by interfering with calcium signaling. It disrupts the mobilization of calcium from intracellular stores, a critical secondary messenger in T-cell receptor signal transduction[14][15].

Autophagy Inhibition

(R)-HCQ, like the racemate, functions as a late-stage autophagy inhibitor. Autophagy is a catabolic process for degrading and recycling cellular components, and its inhibition is a key mechanism in both HCQ's anticancer and immunomodulatory effects[14][16].

-

Lysosomotropic Action: As a weak base, HCQ becomes protonated and trapped within the acidic environment of lysosomes, thereby raising the lysosomal pH[5].

-

Blockade of Autophagic Flux: The elevated pH inactivates lysosomal acid hydrolases and, crucially, prevents the fusion of autophagosomes with lysosomes to form autolysosomes[17][18]. This blockage of the final degradation step is known as inhibiting "autophagic flux"[19][20].

-

Induction of Apoptosis: The resulting accumulation of autophagosomes and cellular waste can lead to increased levels of reactive oxygen species (ROS), triggering apoptotic cell death, a mechanism explored in cancer cell lines[18][21].

Quantitative Data Summary

The following tables summarize the key quantitative findings from in-vitro studies. The conflicting nature of the antiviral data is presented for direct comparison.

Table 1: In-Vitro Antiviral Activity against SARS-CoV-2

| Compound | Cell Line | Assay Type | Endpoint | Value (µM) | Reference |

| This compound | Vero E6 | Viral Replication | EC50 | 3.05 | [1][2] |

| (S)-Hydroxychloroquine | Vero E6 | Viral Replication | EC50 | 5.38 | [3] |

| Racemic Hydroxychloroquine | Vero E6 | Viral Replication | EC50 | 5.11 | [3] |

| This compound | Vero E6 | % Inhibition | IC50 | 2.445 | [4] |

| (S)-Hydroxychloroquine | Vero E6 | % Inhibition | IC50 | 1.444 | [4] |

| Racemic Hydroxychloroquine | Vero E6 | % Inhibition | IC50 | 1.752 | [4] |

EC50: Half maximal effective concentration. IC50: Half maximal inhibitory concentration.

Detailed Experimental Protocols

Protocol: In-Vitro Antiviral Assay (SARS-CoV-2)

This protocol is synthesized from methodologies used to determine the anti-SARS-CoV-2 efficacy of HCQ enantiomers[1][4][22][23].

-

Cell Culture: Vero E6 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a 5% CO₂ incubator.

-

Compound Preparation: (R)-HCQ, (S)-HCQ, and Rac-HCQ are dissolved in a suitable solvent (e.g., DMSO or water) to create stock solutions. Serial dilutions are prepared in culture medium to achieve final desired concentrations (e.g., ranging from 0.008 µM to 25 µM).

-

Infection and Treatment: Vero E6 cells are seeded in 96-well plates. Once confluent, the cells are infected with SARS-CoV-2 at a specified multiplicity of infection (MOI), for example, 0.05. Simultaneously, the prepared drug dilutions are added to the respective wells.

-

Incubation: The plates are incubated for a defined period, typically 24 to 48 hours, at 37°C.

-

Endpoint Measurement:

-

Cytopathic Effect (CPE) Assay: The cells are visually inspected under a microscope for virus-induced cell death and morphological changes. The percentage of CPE inhibition is scored.

-

Viral RNA Quantification: Supernatants are collected, and viral RNA is extracted. Quantitative real-time PCR (qRT-PCR) is performed to quantify the viral load.

-

Immunofluorescence: Cells are fixed, permeabilized, and incubated with a primary antibody against a viral protein (e.g., Nucleoprotein). A fluorescently labeled secondary antibody is then applied. Nuclei are counterstained with DAPI. The percentage of infected cells is quantified via imaging[4][23].

-

-

Data Analysis: The 50% inhibitory concentration (IC50) or effective concentration (EC50) is calculated by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Protocol: Autophagic Flux Assay (Western Blot)

This protocol is based on standard methods for assessing autophagy inhibition by HCQ[19][21][24].

-

Cell Culture and Treatment: A relevant cell line (e.g., OVCAR3 ovarian cancer cells) is cultured under standard conditions. Cells are treated with (R)-HCQ at a predetermined concentration (e.g., 20-50 µM) or vehicle control for a specified time (e.g., 24 hours)[25]. A separate group is co-treated with an autophagy inducer (e.g., starvation medium) if required.

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: The total protein concentration in each lysate is determined using a BCA or Bradford assay.

-

SDS-PAGE and Western Blot: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked (e.g., with 5% non-fat milk in TBST) for 1 hour.

-

The membrane is incubated overnight at 4°C with primary antibodies against LC3B (recognizes both LC3-I and the lower band, LC3-II) and p62/SQSTM1. An antibody for a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

-

The membrane is washed and incubated with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: The band intensities for LC3-II and p62 are densitometrically quantified and normalized to the loading control. An accumulation of both LC3-II and p62 in (R)-HCQ-treated cells compared to the control indicates an inhibition of autophagic flux.

Mandatory Visualizations

Signaling Pathway Diagrams

Caption: (R)-HCQ inhibits endosomal TLR7/9 signaling by raising pH.

Caption: (R)-HCQ blocks autophagic flux by preventing autophagosome-lysosome fusion.

Experimental Workflow Diagram

Caption: Workflow for determining the in-vitro antiviral efficacy of (R)-HCQ.

References

- 1. Synthesis and evaluation of enantiomers of hydroxychloroquine against SARS-CoV-2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of enantiomers of hydroxychloroquine against SARS-CoV-2 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Enantiomers of Chloroquine and Hydroxychloroquine Exhibit Different Activities Against SARS-CoV-2 in vitro, Evidencing S-Hydroxychloroquine as a Potentially Superior Drug for COVID-19 | bioRxiv [biorxiv.org]

- 5. frontiersin.org [frontiersin.org]

- 6. Hydroxychloroquine: a comprehensive review and its controversial role in coronavirus disease 2019 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chloroquine and hydroxychloroquine: Immunomodulatory effects in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Hydroxychloroquine Effects on TLR Signalling: Underexposed but Unneglectable in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hydroxychloroquine inhibits proteolytic processing of endogenous TLR7 protein in human primary plasmacytoid dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Immunomodulatory Effects of Hydroxychloroquine and Chloroquine in Viral Infections and Their Potential Application in Retinal Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hydroxychloroquine decreases Th17-related cytokines in systemic lupus erythematosus and rheumatoid arthritis patients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effect of hydroxychloroquine treatment on pro-inflammatory cytokines and disease activity in SLE patients: data from LUMINA (LXXV), a multiethnic US cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mp.pl [mp.pl]

- 15. researchgate.net [researchgate.net]

- 16. Regulation of autophagy and chloroquine sensitivity by oncogenic RAS in vitro is context-dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | Hydroxychloroquine Induces Apoptosis in Cholangiocarcinoma via Reactive Oxygen Species Accumulation Induced by Autophagy Inhibition [frontiersin.org]

- 19. tandfonline.com [tandfonline.com]

- 20. A Method to Measure Cardiac Autophagic Flux in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Hydroxychloroquine Induces Apoptosis in Cholangiocarcinoma via Reactive Oxygen Species Accumulation Induced by Autophagy Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 22. biorxiv.org [biorxiv.org]

- 23. biorxiv.org [biorxiv.org]

- 24. Hydroxychloroquine inhibits autophagy to potentiate antiestrogen responsiveness in ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 25. tandfonline.com [tandfonline.com]

Stereospecific Properties of Hydroxychloroquine Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxychloroquine (HCQ), a cornerstone in the treatment of autoimmune diseases and malaria, is administered as a racemic mixture of two enantiomers: (R)-hydroxychloroquine and (S)-hydroxychloroquine. Emerging evidence increasingly demonstrates that these enantiomers possess distinct stereospecific properties, exhibiting significant differences in their pharmacokinetic, pharmacodynamic, and toxicological profiles. This technical guide provides an in-depth analysis of these differences, summarizing key quantitative data, detailing experimental methodologies for their separate evaluation, and visualizing the impacted signaling pathways. A thorough understanding of the stereospecificity of HCQ enantiomers is critical for the development of safer and more effective enantiopure therapeutic agents.

Introduction

The use of racemic drugs, while common, can mask the differential contributions of individual enantiomers to both therapeutic efficacy and adverse effects. In the case of hydroxychloroquine, the two enantiomers, (R)-HCQ and (S)-HCQ, interact differently with chiral biological macromolecules such as enzymes, receptors, and transporters. This leads to variations in their absorption, distribution, metabolism, and excretion (ADME), as well as their pharmacological and toxicological actions. This guide aims to consolidate the current knowledge on the stereospecific properties of HCQ enantiomers to inform future research and drug development efforts.

Stereospecific Pharmacokinetics

The pharmacokinetic profiles of (R)- and (S)-hydroxychloroquine are notably different, leading to varying plasma and tissue concentrations upon administration of the racemic mixture.

Table 1: Comparison of Pharmacokinetic Parameters of Hydroxychloroquine Enantiomers

| Parameter | This compound | (S)-Hydroxychloroquine | Key Findings |

| Blood/Plasma Concentration | Higher | Lower | In patients receiving racemic HCQ, concentrations of (R)-HCQ are consistently higher than (S)-HCQ.[1] |

| Plasma Protein Binding | Lower (37% - 63% unbound) | Higher (36% bound) | (S)-HCQ exhibits a higher affinity for plasma proteins.[2][3] |

| Renal Clearance | Lower | Higher | The total and renal clearance of (S)-HCQ is greater than that of (R)-HCQ.[1] |

| Metabolism | Stereoselective | Stereoselective | The metabolism of HCQ is stereoselective, with the R/S ratio being greater than 1 for the parent drug and less than 1 for its metabolites in rats.[4] |

| Tissue Accumulation | Preferential accumulation in ocular tissue (in rabbits) | Lower accumulation in ocular tissue (in rabbits) | Studies in rabbits suggest a higher accumulation of the (R)-enantiomer in ocular tissues, which may have implications for retinal toxicity.[5][6] |

Stereospecific Pharmacodynamics

The enantiomers of hydroxychloroquine display distinct pharmacological activities, particularly in their antiviral effects and their interactions with key biological targets.

Table 2: Comparison of Pharmacodynamic Properties of Hydroxychloroquine Enantiomers

| Target/Activity | This compound | (S)-Hydroxychloroquine | Key Findings |

| Antiviral Activity (SARS-CoV-2) | Higher activity reported in some studies (EC50 = 3.05 µM) | Higher activity reported in other studies (IC50 = 1.444 µM) | There are conflicting reports on which enantiomer possesses superior antiviral activity against SARS-CoV-2.[7][8][9] |

| hERG Channel Inhibition | More potent inhibitor | Less potent inhibitor (IC50 > 20 µM) | (S)-HCQ shows significantly less inhibition of the hERG potassium channel, suggesting a lower potential for cardiac toxicity (QT prolongation).[5] |

| Kir2.1 Channel Inhibition | More potent inhibitor | Less potent inhibitor | (R)-HCQ is a more potent inhibitor of the Kir2.1 channel.[2] |

| Intracellular Ca2+ Oscillations | More potent inhibitor | Less potent inhibitor | (R)-HCQ demonstrates a greater potency in inhibiting spontaneous Ca2+ oscillations in cardiomyocytes.[2] |

| ACE2 Receptor Binding | Weaker binding affinity | Stronger binding affinity | (S)-HCQ shows a significantly enhanced binding affinity to the ACE2 receptor.[10][11] |

Stereospecific Toxicology

The differential interaction of HCQ enantiomers with biological systems extends to their toxicological profiles, with one enantiomer potentially offering a better safety profile.

Table 3: Comparison of Toxicological Data for Hydroxychloroquine Enantiomers

| Toxicity Endpoint | This compound | (S)-Hydroxychloroquine | Key Findings |

| In Vivo Acute Toxicity (Mice) | Lower toxicity | Higher toxicity | Studies in mice suggest that (R)-HCQ has lower acute toxicity compared to (S)-HCQ and the racemate.[7][8] |

| hERG Inhibition (Cardiac Toxicity) | IC50 ~15.7 µM | IC50 > 20 µM | (S)-HCQ has a higher IC50 for hERG inhibition, indicating a lower risk of drug-induced QT prolongation.[5] |

| Ocular Toxicity | Potential for higher contribution due to preferential accumulation in ocular tissues | Potential for lower contribution | The stereoselective accumulation of (R)-HCQ in ocular tissues in animal models raises concerns about its potential role in retinal toxicity.[5][6] |

Experimental Protocols

Enantiomeric Separation of Hydroxychloroquine

Objective: To separate and purify the (R)- and (S)-enantiomers of hydroxychloroquine from a racemic mixture.

Methodology: Semi-preparative Chiral High-Performance Liquid Chromatography (HPLC) [2][10]

-

System: A semi-preparative HPLC system equipped with a UV detector.

-

Chiral Stationary Phase: A chiral column, such as an Enantiocel C2-5 or a Chiral-AGP column, is used.[12][13]

-

Mobile Phase: The mobile phase composition is optimized for baseline separation. Examples include:

-

For Enantiocel C2-5: 40% methanol (containing 0.1% diethylamine) in CO₂ at a flow rate of 80 mL/min (Supercritical Fluid Chromatography).[13]

-

For Chiral-AGP: A buffered aqueous-organic mobile phase, for instance, 94% pH 7.0 buffer (0.05M NH₄H₂PO₄, 0.005M dihexylamine), 5% isopropanol, and 1% acetonitrile at a flow rate of 1 mL/min.[12][14]

-

-

Sample Preparation: Racemic hydroxychloroquine sulfate is converted to the free base by dissolving in water and adding a base (e.g., diethylamine). The free base is then extracted with an organic solvent (e.g., dichloromethane).[13]

-

Injection and Fraction Collection: The prepared sample is injected onto the column. The eluting enantiomers are monitored by the UV detector, and the corresponding fractions for each peak are collected separately.

-

Purity Analysis: The enantiomeric excess of the collected fractions is determined using an analytical chiral HPLC method to ensure >99% purity.

Quantification of Hydroxychloroquine Enantiomers in Biological Samples

Objective: To determine the concentration of individual HCQ enantiomers in biological matrices like blood or plasma.

Methodology: Two-Step HPLC with Fluorescence Detection [12][14]

-

Step 1: Achiral Separation and Fraction Collection

-

Column: A non-chiral column (e.g., a cyano column) is used to separate HCQ and its metabolites from other biological components.

-

Mobile Phase: An isocratic mobile phase, for example, 20% pH 6.0 buffer (0.015M K₂HPO₄), 30% methanol, and 50% acetonitrile at a flow rate of 2 mL/min.[14]

-

Procedure: A protein-precipitated and extracted sample from whole blood is injected. The fraction containing racemic HCQ is collected.

-

-

Step 2: Chiral Separation and Quantification

-

Column: A chiral column (e.g., Chiral-AGP).

-

Mobile Phase: A mobile phase optimized for enantiomeric separation, such as 94% pH 7.0 buffer (0.05M NH₄H₂PO₄, 0.005M dihexylamine), 5% isopropanol, and 1% acetonitrile at a flow rate of 1 mL/min.[12][14]

-

Detection: Fluorescence detection (e.g., λex=230nm and λem=385nm) is used for sensitive quantification.[12][14]

-

Quantification: The peak areas of the individual enantiomers are used to determine their respective concentrations by comparing them to a standard curve.

-

Signaling Pathways and Mechanisms of Action

Hydroxychloroquine is known to modulate several key signaling pathways, primarily related to its immunomodulatory and antiviral effects. The stereospecificity of its enantiomers suggests that they may differentially impact these pathways.

Inhibition of Toll-Like Receptor (TLR) Signaling

Racemic HCQ is known to inhibit endosomal Toll-like receptors (TLR7 and TLR9), which are crucial for the innate immune response to viral nucleic acids. This inhibition is thought to occur through the alkalinization of endosomes and direct interference with nucleic acid binding. While stereospecific data is limited, the differential effects of the enantiomers on viral entry and activity suggest potential differences in their ability to modulate TLR signaling.

Caption: Inhibition of TLR7/9 signaling by hydroxychloroquine.

Modulation of Intracellular Calcium Signaling

Studies have shown that HCQ can inhibit spontaneous Ca2+ oscillations in cardiomyocytes, with (R)-HCQ being more potent than (S)-HCQ. This suggests a stereospecific interaction with calcium channels or regulatory proteins. This differential effect on calcium signaling could contribute to the observed differences in cardiac toxicity.

Caption: Differential inhibition of cardiomyocyte Ca2+ oscillations by HCQ enantiomers.

Experimental Workflow for Enantiomer Evaluation

The following workflow outlines the key steps in the preclinical evaluation of hydroxychloroquine enantiomers.

Caption: Preclinical evaluation workflow for hydroxychloroquine enantiomers.

Conclusion and Future Directions

The available evidence strongly indicates that the enantiomers of hydroxychloroquine possess distinct and clinically relevant stereospecific properties. The differences in their pharmacokinetics, pharmacodynamics, and toxicology highlight the potential for developing an enantiopure formulation of HCQ with an improved therapeutic index. Specifically, the lower hERG inhibition of (S)-HCQ suggests a reduced risk of cardiac side effects. However, conflicting reports on the antiviral efficacy of the enantiomers necessitate further investigation.

Future research should focus on:

-

Clarifying Antiviral and Immunomodulatory Potency: Head-to-head comparisons of the enantiomers in a wider range of in vitro and in vivo models are needed to definitively establish which enantiomer possesses the more favorable activity profile.

-

Detailed Signaling Pathway Analysis: Elucidating the precise molecular mechanisms by which each enantiomer differentially modulates key signaling pathways (e.g., TLR, calcium, and autophagy pathways) will provide a deeper understanding of their therapeutic and adverse effects.

-

Comprehensive Toxicological Profiling: Long-term in vivo toxicity studies are required to fully assess the safety profiles of the individual enantiomers, with a particular focus on ocular and cardiac toxicity.

By pursuing these research avenues, the scientific and drug development communities can work towards harnessing the full therapeutic potential of hydroxychloroquine while minimizing its associated risks through the development of an optimized, enantiopure drug product.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Hydroxychloroquine inhibits proinflammatory signalling pathways by targeting endosomal NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hydroxychloroquine Effects on TLR Signalling: Underexposed but Unneglectable in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. COMPARATIVE TOXICITY STUDY OF CHLOROQUINE AND HYDROXYCHLOROQUINE ON ADULT ALBINO RATS | European Scientific Journal, ESJ [eujournal.org]

- 5. researchgate.net [researchgate.net]

- 6. news-medical.net [news-medical.net]

- 7. Stereoselective disposition of hydroxychloroquine and its metabolite in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mjfmct.journals.ekb.eg [mjfmct.journals.ekb.eg]

- 9. Hydroxychloroquine Attenuates Acute Inflammation (LPS)-Induced Apoptosis via Inhibiting TRPV1 Channel/ROS Signaling Pathways in Human Monocytes [mdpi.com]

- 10. Pharmacology of Chloroquine and Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determination of the stereoisomers of hydroxychloroquine and its major metabolites in plasma and urine following a single oral administration of racemic hydroxychloroquine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues by Dynamic Imaging System and Physiologically Based Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antiviral Activity of (R)-Hydroxychloroquine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the in vitro antiviral activity of (R)-Hydroxychloroquine ((R)-HCQ), the R-enantiomer of the well-known antimalarial and immunomodulatory drug, hydroxychloroquine. While racemic hydroxychloroquine has been extensively studied, research into the specific activities of its enantiomers is crucial for understanding its therapeutic potential and optimizing drug development. This document summarizes the current, albeit conflicting, quantitative data on the antiviral efficacy of (R)-HCQ against SARS-CoV-2, details the experimental protocols used in these pivotal studies, and illustrates the key signaling pathways implicated in its mechanism of action. The presented data and methodologies aim to provide a comprehensive resource for researchers in the field of virology and drug development.

Introduction

Hydroxychloroquine (HCQ) is a 4-aminoquinoline drug that exists as a racemic mixture of two enantiomers: (R)- and (S)-hydroxychloroquine.[1] It is widely used for the treatment of malaria and autoimmune diseases such as systemic lupus erythematosus and rheumatoid arthritis.[1] The antiviral properties of HCQ have garnered significant interest, particularly in the context of the COVID-19 pandemic caused by SARS-CoV-2. The proposed antiviral mechanisms of HCQ are multifaceted, including the inhibition of viral entry and replication through various cellular pathways.[1][2]

Understanding the distinct pharmacological profiles of the individual enantiomers is critical, as they can exhibit different efficacy and toxicity.[3] This guide focuses specifically on the in vitro antiviral activity of (R)-HCQ, presenting a consolidated overview of the available scientific literature.

Quantitative Data on Antiviral Activity

The in vitro antiviral activity of (R)-HCQ against SARS-CoV-2 has been a subject of conflicting reports in the scientific community. Some studies suggest that the (S)-enantiomer is more potent, while others indicate that the (R)-enantiomer exhibits superior antiviral activity. The following tables summarize the quantitative data from key studies to provide a clear comparison.

Table 1: In Vitro Antiviral Activity of Hydroxychloroquine Enantiomers Against SARS-CoV-2 (Study A)

| Compound | IC50 (µM) |

| This compound | 2.445[4] |

| (S)-Hydroxychloroquine | 1.444[4] |

| Racemic Hydroxychloroquine | 1.752[4] |

IC50 (half-maximal inhibitory concentration) values were determined in Vero E6 cells infected with SARS-CoV-2.[4]

Table 2: In Vitro Antiviral Activity of Hydroxychloroquine Enantiomers Against SARS-CoV-2 (Study B)

| Compound | EC50 (µM) |

| This compound | 3.05[3][5] |

| (S)-Hydroxychloroquine | Not explicitly stated, but activity was comparable to Rac-HCQ[3] |

| Racemic Hydroxychloroquine | Higher than (R)-HCQ[3] |

EC50 (half-maximal effective concentration) values were determined in Vero E6 cells by observing the cytopathic effect (CPE).[3]

These conflicting findings highlight the need for further standardized in vitro studies to definitively determine the relative antiviral potency of the hydroxychloroquine enantiomers.

Experimental Protocols

The following section details the typical methodologies employed in the in vitro assessment of the antiviral activity of (R)-HCQ against SARS-CoV-2. These protocols are synthesized from several published studies.[6][7][8][9]

Cell Culture and Virus Propagation

-

Cell Line: Vero E6 cells (monkey kidney epithelial cells) are commonly used for SARS-CoV-2 propagation and antiviral assays due to their high susceptibility to the virus.[8][9]

-

Culture Medium: Cells are typically maintained in Dulbecco's Modified Eagle Medium (DMEM) or Eagle's Minimal Essential Medium (EMEM) supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics (e.g., penicillin-streptomycin).[8][9]

-

Virus Strain: A clinical isolate of SARS-CoV-2 is propagated in Vero E6 cells to generate a high-titer virus stock. The viral titer is determined by plaque assay or TCID50 (50% tissue culture infectious dose) assay.[10]

Cytopathic Effect (CPE) Reduction Assay

This assay is a common method to evaluate the ability of a compound to inhibit the virus-induced killing of host cells.[6][7]

-

Cell Seeding: Vero E6 cells are seeded into 96-well plates at a density that allows for the formation of a confluent monolayer overnight.[9]

-

Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve a range of test concentrations.

-

Drug Treatment and Infection: The cell culture medium is removed from the 96-well plates and replaced with the medium containing the different concentrations of (R)-HCQ. The cells are then infected with a predetermined multiplicity of infection (MOI) of SARS-CoV-2. Control wells include uninfected cells (cell control) and infected cells without any drug (virus control).

-

Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for a period sufficient to observe significant cytopathic effect in the virus control wells (typically 2-4 days).[8]

-

Quantification of Cell Viability: Cell viability is assessed using a colorimetric assay, such as the neutral red uptake assay or crystal violet staining. The absorbance is measured using a microplate reader.[6][7]

-

Data Analysis: The percentage of cell viability is calculated for each drug concentration relative to the cell and virus controls. The EC50 value, which is the concentration of the drug that protects 50% of the cells from virus-induced death, is determined by non-linear regression analysis.

Mandatory Visualizations

Experimental Workflow

Proposed Mechanisms of Action of Hydroxychloroquine

Hydroxychloroquine is believed to exert its antiviral effects through multiple mechanisms. The following diagrams illustrate two key proposed pathways.

4.2.1. Inhibition of Viral Entry via Endosomal Pathway

One of the primary proposed mechanisms of action for hydroxychloroquine is its ability to increase the pH of acidic intracellular organelles like endosomes and lysosomes.[11] By accumulating in these compartments, HCQ prevents the acidification necessary for the activity of certain proteases (e.g., cathepsins) that are required for the fusion of the viral envelope with the endosomal membrane and subsequent release of viral RNA into the cytoplasm.[12] Additionally, HCQ may interfere with the terminal glycosylation of the ACE2 receptor, which could hinder the binding of the SARS-CoV-2 spike protein.[12][13]

4.2.2. Modulation of Toll-Like Receptor (TLR) Signaling

Hydroxychloroquine is also known to have immunomodulatory effects by interfering with Toll-like receptor (TLR) signaling.[14][15][16][17] Specifically, it can inhibit the activation of endosomal TLRs such as TLR7, which recognizes single-stranded viral RNA.[15][16] By increasing the endosomal pH and potentially binding directly to nucleic acids, HCQ can prevent the interaction between viral RNA and TLR7, thereby dampening the downstream signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons.[14][15] This immunomodulatory activity may contribute to its overall therapeutic effect in viral infections.

Conclusion

The in vitro antiviral activity of this compound presents a complex and, at times, contradictory picture. While some studies suggest it is less active than its (S)-enantiomer against SARS-CoV-2, others report superior efficacy. This guide has aimed to provide a clear and structured overview of the available quantitative data, detailed experimental protocols, and the proposed mechanisms of action to aid researchers in this field. The provided diagrams offer a visual representation of the experimental workflow and the intricate signaling pathways potentially modulated by (R)-HCQ. Further research employing standardized methodologies is essential to resolve the existing discrepancies and to fully elucidate the therapeutic potential of this compound as an antiviral agent.

References

- 1. Exploring insights of hydroxychloroquine, a controversial drug in Covid-19: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydroxychloroquine and chloroquine: a potential and controversial treatment for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of enantiomers of hydroxychloroquine against SARS-CoV-2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Synthesis and evaluation of enantiomers of hydroxychloroquine against SARS-CoV-2 in vitro [pubmed.ncbi.nlm.nih.gov]

- 6. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]

- 7. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clinical severe acute respiratory syndrome coronavirus 2 isolation and antiviral testing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SARS-coronavirus-2 replication in Vero E6 cells: replication kinetics, rapid adaptation and cytopathology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enantiomers of Chloroquine and Hydroxychloroquine Exhibit Different Activities Against SARS-CoV-2 in vitro , Evidencing S -Hydroxychloroquine as a Potentially Superior Drug for COVID-19 | Sciety [sciety.org]

- 11. pubcompare.ai [pubcompare.ai]

- 12. What makes (hydroxy)chloroquine ineffective against COVID-19: insights from cell biology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Effects of Chloroquine and Hydroxychloroquine on ACE2-Related Coronavirus Pathology and the Cardiovascular System: An Evidence-Based Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Hydroxychloroquine Effects on TLR Signalling: Underexposed but Unneglectable in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Hydroxychloroquine inhibits proteolytic processing of endogenous TLR7 protein in human primary plasmacytoid dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Inhibition of Toll-Like Receptor Signaling as a Promising Therapy for Inflammatory Diseases: A Journey from Molecular to Nano Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

(R)-Hydroxychloroquine's Role in Modulating Immune Responses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxychloroquine (HCQ), a derivative of chloroquine, is a cornerstone therapy for several autoimmune diseases, including systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA).[1] While clinically established, the precise molecular mechanisms underpinning its immunomodulatory effects are a subject of ongoing, intensive research. HCQ is administered as a racemic mixture of (R)- and (S)-enantiomers.[2] Although the vast majority of research has been conducted using this racemic mixture, emerging studies are beginning to dissect the distinct activities of each stereoisomer, suggesting potential differences in efficacy and toxicity.[2][3] This technical guide provides an in-depth exploration of the core mechanisms by which hydroxychloroquine modulates the immune system, with a special focus on the available data concerning the (R)-enantiomer. We will delve into its impact on key signaling pathways, summarize quantitative data from pivotal studies, and provide detailed experimental protocols for researchers in the field.

Core Immunomodulatory Mechanisms of Hydroxychloroquine

HCQ exerts pleiotropic effects on the immune system, primarily by interfering with intracellular pathways rather than acting as a broad immunosuppressant.[1][4] Its actions are concentrated in acidic intracellular compartments like endosomes and lysosomes, which are critical hubs for immune signaling.[5]

Interference with Endolysosomal Function and Autophagy

As a weak base, HCQ readily traverses cell membranes and accumulates within acidic organelles, most notably lysosomes and endosomes.[5] This sequestration leads to an increase in the intra-organellar pH. The functional consequences of this pH alteration are profound:

-

Inhibition of Lysosomal Enzymes: Many lysosomal proteases are pH-dependent. By raising the pH, HCQ inhibits their enzymatic activity, impairing the degradation of proteins and other macromolecules.[5][6]

-

Impaired Antigen Processing and Presentation: In antigen-presenting cells (APCs) like dendritic cells and macrophages, foreign proteins are processed into smaller peptides within lysosomes. These peptides are then loaded onto Major Histocompatibility Complex (MHC) class II molecules for presentation to CD4+ T cells. HCQ disrupts this process by inhibiting the necessary proteolysis and interfering with the loading of antigenic peptides onto MHC-II molecules.[4][6]

-

Autophagy Inhibition: HCQ blocks the fusion of autophagosomes with lysosomes, a critical step in the autophagy pathway.[5][7] This leads to the accumulation of autophagosomes and disrupts cellular homeostasis and the clearing of intracellular pathogens.[8]

References

- 1. mp.pl [mp.pl]

- 2. Pharmacology of Chloroquine and Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Chloroquine and hydroxychloroquine: Immunomodulatory effects in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. frontiersin.org [frontiersin.org]

- 6. Hydroxychloroquine: a comprehensive review and its controversial role in coronavirus disease 2019 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Immunomodulatory Effects of Hydroxychloroquine and Chloroquine in Viral Infections and Their Potential Application in Retinal Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hydroxychloroquine decreases Th17-related cytokines in systemic lupus erythematosus and rheumatoid arthritis patients | Clinics [elsevier.es]

Initial Studies on (R)-Hydroxychloroquine Toxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxychloroquine (HCQ), a cornerstone in the management of autoimmune diseases and malaria, is administered as a racemic mixture of (R)- and (S)-enantiomers. While the therapeutic and toxicological profiles of the racemate have been extensively studied, there is a growing interest in the specific properties of its individual enantiomers. The hypothesis that one enantiomer may offer a better therapeutic window—retaining efficacy while reducing toxicity—drives this research. This technical guide provides an in-depth overview of the initial studies on the toxicity of (R)-Hydroxychloroquine, with a focus on comparative data with its (S)-counterpart and the parent racemate. Due to the limited availability of public data specifically on this compound toxicity, this guide also incorporates relevant data on racemic HCQ to provide a comprehensive context.

Comparative Toxicity of Hydroxychloroquine Enantiomers

Direct comparative toxicity studies of (R)- and (S)-hydroxychloroquine are limited. However, initial in vivo research provides a crucial insight into their differential acute toxicity.

In Vivo Acute Toxicity

A key study investigating the acute toxicity of HCQ enantiomers in mice revealed a significant difference in their safety profiles.

Table 1: Qualitative In Vivo Acute Toxicity Comparison of HCQ Enantiomers in Mice

| Compound | Observed Acute Toxicity |

| This compound | Lower toxicity |

| (S)-Hydroxychloroquine | Higher toxicity |

| Racemic Hydroxychloroquine | Toxicity level between the two enantiomers |

Source: Ni, et al., 2022.[1][2]

This finding suggests that the (R)-enantiomer of hydroxychloroquine may possess a superior safety profile in terms of acute toxicity compared to both the (S)-enantiomer and the racemic mixture.[1][2]

In Vitro Cytotoxicity of Racemic Hydroxychloroquine

Table 2: In Vitro Cytotoxicity (CC50) of Racemic Hydroxychloroquine in Various Cell Lines

| Cell Line | Cell Type | CC50 (µM) at 72h |

| H9C2 | Rat Cardiomyoblast | 17.1 |

| HEK293 | Human Embryonic Kidney | 9.88 |

| IEC-6 | Rat Intestinal Epithelial | 17.38 |

| ARPE-19 | Human Retinal Pigment Epithelial | 49.24 |

| Vero | Monkey Kidney Epithelial | 92.35 |

| HuCCT-1 | Human Cholangiocarcinoma | 168.4 |

| CCLP-1 | Human Cholangiocarcinoma | 113.36 |

Sources: Yang, et al., 2020; Wang, et al., 2021.[3][4][5][6]

These data indicate that cardiac and kidney cell lines exhibit higher sensitivity to racemic hydroxychloroquine.

Stereoselective Pharmacokinetics

The differential toxicity of the HCQ enantiomers may be influenced by their stereoselective pharmacokinetics. Multiple studies have consistently shown that the disposition of (R)- and (S)-hydroxychloroquine differs significantly in vivo.

Table 3: Pharmacokinetic Parameters of (R)- and (S)-Hydroxychloroquine

| Parameter | This compound | (S)-Hydroxychloroquine | Key Observation |

| Blood Concentration | Higher | Lower | Blood concentrations of the (R)-enantiomer are consistently higher than the (S)-enantiomer. |

| Plasma Protein Binding | ~37% | ~64% | The (S)-enantiomer is more extensively bound to plasma proteins. |

| Renal Clearance | Lower | Higher | The (S)-enantiomer is cleared more rapidly by the kidneys. |

| Metabolism | Slower | Faster | Metabolism of hydroxychloroquine is stereoselective, favoring the (S)-enantiomer. |

This pharmacokinetic profile, characterized by higher and more sustained levels of the (R)-enantiomer, underscores the importance of understanding its specific toxicological properties.

Mechanisms of Toxicity and Associated Signaling Pathways

The toxicity of hydroxychloroquine, particularly its well-documented cardiotoxicity and retinopathy, is linked to several key cellular mechanisms.

Inhibition of Autophagy and Lysosomal Dysfunction

A primary mechanism of HCQ-induced toxicity is the disruption of the autophagy-lysosomal pathway.[7][8][9] HCQ, being a weak base, accumulates in the acidic environment of lysosomes, leading to an increase in lysosomal pH. This inhibits the activity of lysosomal enzymes and impairs the fusion of autophagosomes with lysosomes, resulting in the accumulation of autophagic vacuoles and cellular dysfunction.[7][8][9]

Caption: Signaling pathway of HCQ-induced autophagy inhibition.

Mitochondrial Dysfunction and Oxidative Stress

HCQ can accumulate in mitochondria, leading to impaired mitochondrial function, reduced ATP production, and an increase in the generation of reactive oxygen species (ROS).[10][11] This oxidative stress can damage cellular components and trigger apoptosis, contributing to cardiotoxicity.[10][11]

References

- 1. Synthesis and evaluation of enantiomers of hydroxychloroquine against SARS-CoV-2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of enantiomers of hydroxychloroquine against SARS-CoV-2 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues by Dynamic Imaging System and Physiologically Based Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Hydroxychloroquine Induces Apoptosis in Cholangiocarcinoma via Reactive Oxygen Species Accumulation Induced by Autophagy Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hydroxychloroquine-induced Retinal Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hydroxychloroquine Causes Early Inner Retinal Toxicity and Affects Autophagosome–Lysosomal Pathway and Sphingolipid Metabolism in the Retina - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hydroxychloroquine retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cardiotoxicity of chloroquine and hydroxychloroquine through mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Deep Dive into the Stereoselective Pharmacokinetics of Hydroxychloroquine Enantiomers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxychloroquine (HCQ), a cornerstone in the treatment of autoimmune diseases and malaria, is administered as a racemic mixture of two enantiomers: (R)- and (S)-hydroxychloroquine. Emerging evidence robustly demonstrates that these enantiomers possess distinct pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive analysis of the stereoselective disposition of HCQ enantiomers, focusing on their differential absorption, distribution, metabolism, and excretion (ADME). We present a synthesis of current research, including quantitative data, detailed experimental methodologies, and visual representations of key processes to facilitate a deeper understanding for researchers and drug development professionals. The profound differences in their pharmacokinetic behaviors underscore the potential for developing enantiomerically pure formulations to optimize therapeutic efficacy and minimize toxicity.

Introduction

The therapeutic effects and adverse event profiles of chiral drugs can be significantly influenced by the stereochemical arrangement of their enantiomers. In the case of hydroxychloroquine, the (R)- and (S)-enantiomers exhibit notable differences in their interaction with biological systems, leading to a stereoselective pharmacokinetic profile. This guide delves into the nuances of these differences, providing a granular view of the journey of each enantiomer through the body.

Data Presentation: Quantitative Pharmacokinetic Parameters

The pharmacokinetic parameters of (R)- and (S)-hydroxychloroquine display significant disparities. The following tables summarize the key quantitative data from various studies, highlighting the stereoselective nature of HCQ's disposition.

Table 1: Plasma Protein Binding of Hydroxychloroquine Enantiomers

| Enantiomer | Plasma Protein Binding (%) | Primary Binding Proteins | Reference |

| (R)-Hydroxychloroquine | 37 | α1-acid glycoprotein (higher affinity) | [1][2] |

| (S)-Hydroxychloroquine | 64 | Human serum albumin (higher affinity) | [1][2] |

Table 2: Pharmacokinetic Parameters of Hydroxychloroquine Enantiomers in Humans

| Parameter | This compound | (S)-Hydroxychloroquine | Reference |

| Blood Concentration | Higher | Lower | [2][3][4] |

| Blood/Plasma Ratio | Higher (R/S ratio ~2.2) | Lower | [2][4] |

| Total Body Clearance | Lower (8 ± 2 L/h) | Higher (14 ± 4 L/h) | [2] |

| Renal Clearance | Lower | Approximately twice that of (R)-enantiomer | [2][3][4] |

| Elimination Half-life | Longer (22 ± 6 days) | Shorter (19 ± 5 days) | [2] |

| AUC (Area Under the Curve) | 62 ± 3% of racemic HCQ AUC | [2] |

Table 3: Stereoselective Metabolism of Hydroxychloroquine

| Metabolite | Predominant Enantiomer Formed | R/S Ratio of Metabolites | Reference |

| Desethylchloroquine (DCQ) | (-)-(R)-DCQ | 2.2 | [5] |

| Desethylhydroxychloroquine (DHCQ) | (-)-(R)-DHCQ | 3.3 | [5] |

| Mean Blood Concentration Ratio (R/S) of Metabolites | [4] | ||

| Desethylhydroxychloroquine | 0.45 | [4] | |

| Desethylchloroquine | 0.56 | [4] |

Experimental Protocols

A thorough understanding of the methodologies employed in pharmacokinetic studies is crucial for data interpretation and replication. Below are detailed protocols for key experiments cited in the literature.

Enantioselective Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the enantiomers of hydroxychloroquine and its metabolites in biological matrices.

Methodology:

-

Sample Preparation:

-

Chromatographic System:

-

Mobile Phase:

-

A mixture of hexane and isopropanol (e.g., 92:8, v/v) with a small percentage of an amine modifier like diethylamine (e.g., 0.1%) is often used.[5]

-

-

Detection:

-

UV detection at a wavelength of 343 nm is typically employed.[5]

-

-

Quantification:

-

Construct calibration curves using standards of known concentrations for each enantiomer and metabolite. The method should be validated for linearity, precision, and accuracy.[5]

-

In Vitro Plasma Protein Binding Studies

Objective: To determine the extent of binding of each hydroxychloroquine enantiomer to plasma proteins.

Methodology:

-

Preparation:

-

Obtain pooled human plasma from healthy volunteers.[1]

-

Prepare solutions of individual (R)- and (S)-hydroxychloroquine enantiomers.

-

-

Equilibrium Dialysis:

-

Use a dialysis apparatus with a semi-permeable membrane that allows unbound drug to pass through but retains protein-bound drug.

-

Place plasma spiked with a known concentration of the enantiomer on one side of the membrane and a protein-free buffer on the other.

-

Incubate at physiological temperature until equilibrium is reached.

-

-

Analysis:

-

Measure the concentration of the enantiomer in the buffer compartment (unbound fraction) and the plasma compartment (total concentration) using a validated analytical method like HPLC.

-

-

Calculation:

-

The percentage of protein binding is calculated as: ((Total Concentration - Unbound Concentration) / Total Concentration) * 100.

-

Mandatory Visualizations

Experimental Workflow for Enantioselective Pharmacokinetic Analysis

Caption: Workflow for determining the pharmacokinetic profile of HCQ enantiomers.

Metabolic Pathway of Hydroxychloroquine Enantiomers

Caption: N-dealkylation metabolic pathway of HCQ enantiomers.

Discussion and Implications

The data presented unequivocally demonstrate the stereoselective pharmacokinetics of hydroxychloroquine. The (S)-enantiomer is more extensively bound to plasma proteins, particularly albumin, leading to a lower volume of distribution.[1][2] Conversely, the (R)-enantiomer exhibits lower protein binding, resulting in higher concentrations in whole blood.[2][3][4] This is consistent with findings that this compound has a higher unbound fraction in plasma (0.63) compared to the (S)-enantiomer (0.36).[7]

Metabolism and excretion pathways also show clear enantioselectivity. The total and renal clearances of the (S)-enantiomer are significantly greater than those of the (R)-enantiomer.[2][3][4] This leads to a shorter elimination half-life for (S)-hydroxychloroquine.[2] In vitro studies using rat liver microsomes have shown that the metabolism of HCQ is stereoselective, with the major metabolites being (-)-(R)-desethylchloroquine and (-)-(R)-desethylhydroxychloroquine.[5] This suggests that the (S)-enantiomer is metabolized more rapidly.

These pharmacokinetic differences have significant implications for both the therapeutic and toxicological profiles of hydroxychloroquine. For instance, the stereoselective accumulation of the (R)-enantiomer has been observed in ocular tissues in animal studies, which may be relevant to the well-documented retinal toxicity associated with long-term HCQ use.[8] Furthermore, in the context of its potential antiviral activity, some studies have suggested that the (S)-enantiomer may have a more potent inhibitory effect on certain viruses.[8]

Conclusion

The pharmacokinetic profile of hydroxychloroquine is profoundly influenced by its stereochemistry. The (R)- and (S)-enantiomers exhibit distinct properties in terms of protein binding, distribution, metabolism, and excretion. A comprehensive understanding of these differences is paramount for optimizing the clinical use of hydroxychloroquine. The development of enantiomerically pure formulations of HCQ presents a promising avenue for enhancing its therapeutic index by potentially maximizing efficacy while minimizing adverse effects. Further research is warranted to fully elucidate the clinical consequences of these stereoselective pharmacokinetic and pharmacodynamic properties.